Acenaphthylene;2,4,6-trinitrophenol
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Overview
Description
Acenaphthylene;2,4,6-trinitrophenol:
Preparation Methods
Synthetic Routes and Reaction Conditions:
Acenaphthylene: can be synthesized through the dehydrogenation of acenaphthene. This process typically involves the use of a dehydrogenation catalyst such as palladium on carbon.
2,4,6-Trinitrophenol: is synthesized by nitrating phenol with a mixture of concentrated nitric acid and sulfuric acid. .
Industrial Production Methods:
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Acenaphthylene can undergo oxidation reactions to form acenaphthenequinone.
Reduction: 2,4,6-Trinitrophenol can be reduced to form 2,4,6-triaminophenol.
Substitution: Both acenaphthylene and 2,4,6-trinitrophenol can undergo electrophilic substitution reactions
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as tin and hydrochloric acid are commonly used.
Substitution: Electrophilic substitution reactions often involve reagents such as bromine or nitric acid
Major Products Formed:
Oxidation of Acenaphthylene: Acenaphthenequinone.
Reduction of 2,4,6-Trinitrophenol: 2,4,6-Triaminophenol.
Substitution Products: Various substituted derivatives depending on the reagents used
Scientific Research Applications
Chemistry:
Acenaphthylene: is used as a ligand in organometallic chemistry and as a precursor for the synthesis of other polycyclic aromatic hydrocarbons.
2,4,6-Trinitrophenol: is used in the synthesis of dyes, explosives, and as a reagent in analytical chemistry
Biology and Medicine:
2,4,6-Trinitrophenol: has been used historically as an antiseptic and in burn treatments
Industry:
Acenaphthylene: is used in the production of dyes and pigments.
2,4,6-Trinitrophenol: is used in the manufacture of explosives and as a stabilizer for certain materials
Mechanism of Action
Acenaphthylene:
2,4,6-Trinitrophenol:
- Acts as an explosive due to its highly nitrated structure, which allows for rapid decomposition and release of energy.
- In biological applications, it acts as an antiseptic by denaturing proteins and disrupting cellular membranes .
Comparison with Similar Compounds
Phenol: Similar to 2,4,6-trinitrophenol but less nitrated and less acidic
Naphthalene: Similar to acenaphthylene but lacks the additional ring structure.
Uniqueness:
Acenaphthylene: is unique due to its polycyclic structure, which imparts distinct chemical properties and reactivity.
2,4,6-Trinitrophenol: is unique due to its high nitration level, making it a powerful explosive and a strong acid
Properties
CAS No. |
63147-14-8 |
---|---|
Molecular Formula |
C18H11N3O7 |
Molecular Weight |
381.3 g/mol |
IUPAC Name |
acenaphthylene;2,4,6-trinitrophenol |
InChI |
InChI=1S/C12H8.C6H3N3O7/c1-3-9-4-2-6-11-8-7-10(5-1)12(9)11;10-6-4(8(13)14)1-3(7(11)12)2-5(6)9(15)16/h1-8H;1-2,10H |
InChI Key |
FDVRHWRNKZHBBW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C3C(=C1)C=CC3=CC=C2.C1=C(C=C(C(=C1[N+](=O)[O-])O)[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
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